molecular formula C15H9F2NO B15065985 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one CAS No. 828264-34-2

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one

Cat. No.: B15065985
CAS No.: 828264-34-2
M. Wt: 257.23 g/mol
InChI Key: UQDZZFSXZOWJIP-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one, with the CAS number 828264-34-2, is a fluorinated quinolinone derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C15H9F2NO and a molecular weight of 257.23 g/mol, serves as a valuable synthetic intermediate for the development of novel bioactive molecules . Its structure features a quinolin-4-one core substituted with fluorine atoms at the 6-position of the quinoline ring and the 3-position of the pendant phenyl ring, which can significantly influence its electronic properties, metabolic stability, and binding affinity in biological systems . Researchers utilize this compound primarily as a key building block in the synthesis of more complex chemical entities for drug discovery efforts . The presence of fluorine atoms makes it a particularly useful scaffold in the design of potential therapeutic agents. As a standard practice for research chemicals, this product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures are essential; it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

CAS No.

828264-34-2

Molecular Formula

C15H9F2NO

Molecular Weight

257.23 g/mol

IUPAC Name

6-fluoro-2-(3-fluorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H9F2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19)

InChI Key

UQDZZFSXZOWJIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis often involves sequential steps to build the quinoline core and introduce fluorine substituents:

  • Formation of the Quinoline Backbone :

    • Buchwald–Hartwig Coupling links aromatic fragments (e.g., 3-fluorophenyl group) to the quinoline core .

    • Decarboxylation converts intermediates (e.g., carboxylic acids) to the target compound by removing CO₂ groups .

  • Functionalization :

    • Michael Addition introduces substituents (e.g., alkyl or aryl groups) to the quinoline structure .

    • Propargyl Bromide Reactions yield O- or N-substituted derivatives, influenced by steric/electronic factors .

Reaction Conditions and Optimization

Reaction conditions are critical for yield and purity:

Parameter Details References
Temperature Gentle warming (40–60°C) for decarboxylation; reflux (higher temperatures) for cyclization
Catalysts Pd(OAc)₂ with PPh₃ ligand for coupling; K₂CO₃ for deprotonation
Solvents DMF, diphenyl ether (reusable), aqueous solutions
Reaction Time Up to 8 hours for coupling; 2 hours for refluxing cyclization

Other Chemical Reactions

The compound participates in diverse reactions due to its fluorinated quinoline core:

Reaction Type Reagents Conditions Outcome References
Oxidation H₂O₂, KMnO₄Acidic/neutral mediumFormation of oxidized derivatives (e.g., quinoline N-oxides)
Reduction H₂ gas, Pd catalystAtmospheric pressureHydrogenation of double bonds (if present)
Substitution NaOH, K₂CO₃Basic conditionsReplacement of leaving groups (e.g., halogen) with nucleophiles

Structural and Stability Considerations

The dual fluorine substitutions enhance stability and reactivity:

  • Electron-Withdrawing Effects : Fluorine atoms at positions 6 and 3 stabilize the quinoline core and influence reaction pathways .

  • Metabolic Stability : Fluorinated analogs exhibit reduced degradation in biological systems compared to non-fluorinated derivatives .

Scientific Research Applications

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

  • 6-Fluoro vs. 6-Chloro/6-Hydroxy Derivatives: The 6-fluoro substituent in the target compound reduces steric bulk compared to 6-chloro derivatives (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one, CAS 887572-86-3) while maintaining strong electron-withdrawing effects. This may enhance ring electrophilicity, favoring interactions with electron-rich biological targets . Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones) improve solubility via hydrogen bonding but reduce metabolic stability. The absence of a hydroxyl group in the target compound likely increases its lipophilicity and membrane permeability .
  • 2-(3-Fluorophenyl) vs. Brominated analogs (e.g., 6,8-Dibromo-3-(4-fluorophenyl)quinolin-4(1H)-one) exhibit bulkier substituents, which may impede synthetic yields or target accessibility compared to fluorine .

Pharmacological and Physicochemical Profiles

Bioactivity Insights from Analogous Compounds

  • Antibacterial Potential: Fluorine at position 6 and aryl groups at position 2 are hallmarks of fluoroquinolones (e.g., ciprofloxacin). The target compound’s 3-fluorophenyl group may mimic the cyclopropyl moiety in ciprofloxacin, enabling DNA gyrase inhibition . N-Alkylated derivatives (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit enhanced antibacterial efficacy, suggesting that N-functionalization of the target compound could further optimize activity .
  • Protein Binding Interactions: Quinolinones with extended alkyl chains (e.g., 1-methyl-2-undecylquinolin-4(1H)-one) show stronger binding to bovine serum albumin (BSA) via hydrophobic interactions. The target’s fluorophenyl group may balance hydrophobicity and aromaticity for optimal protein affinity .

Physicochemical Properties

Property 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one
Lipophilicity (LogP) High (dual fluorine) Moderate (hydroxy group) Moderate (dihydro structure)
Solubility Low (non-polar substituents) High (hydroxy group) Moderate
Metabolic Stability High (fluorine reduces oxidation) Low (hydroxy susceptible to conjugation) Moderate

Biological Activity

6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H10F2N2O
  • Molecular Weight : Approximately 270.25 g/mol

The presence of fluorine atoms in the structure is believed to enhance the compound's biological activity by improving its lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively inhibit various cancer cell lines, demonstrating significant cytotoxicity. For instance, one study reported that derivatives of quinoline compounds exhibited selective inhibition against multiple cancer cell lines, with some derivatives showing IC50 values as low as 0.5 µM .

The proposed mechanism of action for this compound includes:

  • Inhibition of Sirtuins : Some quinoline derivatives have been found to inhibit sirtuins, which are proteins involved in cellular regulation and apoptosis .
  • VEGFR Inhibition : The compound may also act as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, indicating that this class of compounds may serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly impact their potency and selectivity. For example:

Position Modification Effect on Activity
6Fluorine substitutionIncreased lipophilicity and potency
2Aromatic substitutionsEnhanced interaction with biological targets
3Hydroxyl or methoxy groupsImproved solubility and bioavailability

Case Study 1: Antitumor Efficacy

A study evaluated several derivatives of this compound against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value of 0.25 µM against breast cancer cells, indicating a strong potential for therapeutic application .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of quinoline derivatives, including this compound. The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Q & A

Q. Optimization strategies :

  • Use catalytic benzoyl peroxide to enhance bromination efficiency .
  • Adjust solvent polarity (e.g., THF or ethanol) and temperature (60–100°C) to control reaction rates and byproduct formation .

Advanced: How do fluorine substituents impact the compound’s bioactivity and binding affinity?

Answer:
Fluorine’s electron-withdrawing effects and steric considerations significantly modulate bioactivity:

  • Bacterial targets : Fluorine at C(6) enhances antibacterial activity by improving membrane permeability and target engagement (e.g., quorum sensing inhibition) .
  • CNS targets : Fluorinated quinolinones exhibit improved blood-brain barrier penetration, critical for CNS disorder therapeutics .

Q. Structure-Activity Relationship (SAR) studies :

  • Replace 3-fluorophenyl with bulky substituents (e.g., trifluoromethyl) to assess steric effects on receptor binding .
  • Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., p38 MAP kinase) .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

  • 1^1H/13^{13}C NMR : Confirm regiochemistry via coupling patterns (e.g., doublets for aromatic fluorines) and chemical shifts (e.g., C=O at ~180 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H10_{10}F2_2NO requires m/z 286.0743) .
  • IR : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Advanced: How can computational modeling resolve contradictory data on metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) by calculating Fukui indices for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to identify steric clashes or hydrogen-bonding interactions affecting stability .
  • Meta-analysis : Compare computational predictions with in vitro microsomal assays to reconcile discrepancies .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate brominated byproducts .
  • Recrystallization : Employ ethanol/water mixtures (70:30) to exploit solubility differences between the product and unreacted starting materials .

Advanced: How to address conflicting reports on anti-angiogenic vs. pro-apoptotic effects?

Answer:

  • Dose-response assays : Test compound concentrations from 1 nM to 100 µM in HUVEC models to identify biphasic effects .
  • Pathway profiling : Use RNA-seq to compare VEGF (anti-angiogenic) and caspase-3 (pro-apoptotic) expression levels .
  • In vivo validation : Contrast tumor xenograft models (anti-angiogenic focus) with zebrafish embryogenesis assays (apoptosis focus) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the quinolinone core .
  • Light sensitivity : Protect from UV exposure to avoid photooxidation of the fluorophenyl group .

Advanced: Can regioselective functionalization improve target specificity?

Answer:

  • Directed C–H activation : Use palladium catalysts to functionalize C(8) for enhanced kinase inhibition (e.g., MET receptor) .
  • Click chemistry : Introduce triazole moieties at C(3) via Huisgen cycloaddition to modulate GPCR allosteric binding .

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